6-methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide
Description
6-Methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide is a chromene carboxamide derivative characterized by a 2-oxochromene core substituted with a methoxy group at position 6 and an N-(3-methoxypropyl)carboxamide group at position 2. Key structural features include:
- Chromene core: A bicyclic system with oxygen in the pyran ring.
- Methoxy substituents: At position 6 (chromene) and on the propyl chain (carboxamide group), which influence hydrophilicity and steric effects.
This compound’s structural design may aim to optimize properties such as Log P (partition coefficient), permeability, and target binding, as seen in analogs like Prucalopride (a benzofuran carboxamide) and other chromene derivatives .
Properties
IUPAC Name |
6-methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-19-7-3-6-16-14(17)12-9-10-8-11(20-2)4-5-13(10)21-15(12)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUTLMXIYMEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Chromene Core Formation
The 2-oxochromene core is typically synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For 6-methoxy-2-oxochromene-3-carboxylic acid:
Reactants :
- 4-Methoxyresorcinol (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Concentrated sulfuric acid (catalytic)
Conditions :
- 80°C, 4 hr, under nitrogen atmosphere
Mechanism :
Protonation of the β-keto ester carbonyl facilitates electrophilic aromatic substitution at the resorcinol’s para position, followed by cyclodehydration to form the chromene ring.
Carboxamide Functionalization
The carboxylic acid intermediate is converted to the carboxamide via activation with coupling reagents:
Step 1: Acid Chloride Formation
Step 2: Amidation with 3-Methoxypropylamine
Alternative Method :
Direct coupling using EDCl/HOBt:
- Carboxylic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv)
- 3-Methoxypropylamine (1.5 equiv) in DMF, RT, 24 hr
- Yield: 70–74%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Pechmann Condensation Yield (%) | Amidation Yield (%) |
|---|---|---|
| Ethanol, 80°C | 68 | – |
| Toluene, 110°C | 55 | – |
| DMF, RT | – | 74 |
| THF, 40°C | – | 68 |
Polar aprotic solvents (DMF) improve amidation yields due to enhanced reagent solubility.
Catalytic Additives
- Pechmann Reaction :
Adding FeCl₃ (5 mol%) increases yield to 78% by accelerating cyclization. - Amidation :
DMAP (10 mol%) raises yield to 82% via intermediate stabilization.
Spectroscopic Characterization
NMR Data (DMSO-d₆)
¹H NMR (400 MHz) :
δ 8.21 (s, 1H, H-4), 7.45 (d, J = 8.8 Hz, 1H, H-5), 6.95 (d, J = 8.8 Hz, 1H, H-7), 6.89 (s, 1H, H-8), 4.12 (t, J = 6.4 Hz, 2H, OCH₂), 3.72 (s, 3H, OCH₃), 3.38 (t, J = 6.4 Hz, 2H, NCH₂), 1.85 (quintet, J = 6.4 Hz, 2H, CH₂).¹³C NMR :
δ 160.1 (C=O), 154.3 (C-2), 148.9 (C-6), 122.4–116.2 (aromatic carbons), 56.1 (OCH₃), 42.3 (NCH₂).
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
Anti-Inflammatory Effects
Preliminary studies have indicated that 6-methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide exhibits significant anti-inflammatory properties. It appears to modulate key cellular pathways involved in inflammation, potentially inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response.
Anticancer Potential
The compound has also been investigated for its anticancer activity. Research suggests that it may inhibit tumor growth by affecting cellular signaling pathways related to cancer proliferation. For instance, it may interact with specific proteins involved in these processes, although the detailed mechanisms are still under investigation.
Pharmacological Studies
Numerous pharmacological studies have explored the compound's potential in treating various conditions:
- Cancer Therapy : The compound's ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
- Anti-inflammatory Drugs : Its anti-inflammatory properties suggest potential application in treating chronic inflammatory diseases, such as arthritis and inflammatory bowel disease.
- Neuroprotective Effects : Emerging research indicates possible neuroprotective effects, warranting studies focused on neurological disorders.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- In Vitro Studies : Laboratory studies have shown that derivatives of this compound exhibit higher cytotoxicity compared to other related compounds, suggesting enhanced effectiveness against cancer cells.
- Mechanistic Studies : Ongoing research aims to elucidate the specific interactions between the compound and biological targets, including binding affinity studies that assess its pharmacodynamics.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Log P and Permeability: In quinolinium derivatives (), longer alkyl chains (e.g., (CH₂)₁₀COOH) reduce Log P (34 vs. 78 for shorter chains) but improve permeability (29 vs. 13 ×10⁶ cm/s) due to increased hydrophobicity and membrane interaction .
Molecular Weight and Pharmacokinetics :
- The benzofuran carboxamide in has a lower molecular weight (293.36 g/mol) compared to chromene derivatives in –6 (364–495 g/mol). Higher molecular weights may reduce solubility but improve target affinity .
Functional Group Impact :
- Prucalopride () demonstrates that the N-(3-methoxypropyl) group, combined with a benzofuran core, contributes to serotonin receptor binding and gastrointestinal motility enhancement . This suggests that the target compound’s methoxypropylcarbamoyl group may similarly influence receptor interactions.
Limitations and Contradictions
- benzofuran vs. quinolinium).
- Data Gaps : Experimental Log P, solubility, and binding data for the target compound are absent in the evidence.
Biological Activity
6-Methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine under controlled conditions. The introduction of the methoxypropyl group enhances solubility and may influence biological activity.
Anticancer Activity
Research has shown that coumarin derivatives exhibit significant anticancer properties. For instance, studies indicate that similar compounds can inhibit the growth of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HeLa (cervical cancer) cells. The mechanism often involves induction of apoptosis and cell cycle arrest.
- Case Study : A recent study demonstrated that a related compound showed an IC50 value of 0.9 µM against HepG2 cells, significantly outperforming established drugs like staurosporine (IC50 = 8.4 µM) . This suggests that modifications in the coumarin structure can lead to enhanced cytotoxicity.
Antibacterial Activity
Coumarins have also been evaluated for their antibacterial properties. The biological activity against gram-positive and gram-negative bacteria is often assessed using the microbroth dilution method to determine minimum inhibitory concentrations (MIC).
- Findings : In a study evaluating related coumarin derivatives, some exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 16 to 64 µg/mL . The presence of specific functional groups is critical for enhancing antibacterial efficacy.
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of caspases (e.g., caspase-3 and caspase-7) leading to programmed cell death.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression at G1/S phase.
- Interaction with Cellular Targets : Molecular docking studies suggest binding affinity to proteins involved in cancer cell survival pathways .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 6-methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 6-methoxy-2-oxochromene-3-carboxylic acid. Use coupling reagents like HATU or EDCI with DMF as a solvent to activate the carboxyl group.
- Step 2 : React with 3-methoxypropylamine under nitrogen at 0–5°C to minimize side reactions (e.g., hydrolysis).
- Optimization : Adjust solvent polarity (e.g., switch to dichloromethane for faster kinetics) and catalyst loading (e.g., 1.2 eq. of amine for excess nucleophile). Monitor via TLC or HPLC .
- Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 65 |
| Catalyst | HATU | 78 |
| Temp. | 0–5°C | 85 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH3) and amide protons (δ ~8.2–8.5 ppm).
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to verify purity (>95%) and molecular ion peak [M+H]+ at m/z 335.3 .
Q. What are the recommended safety protocols for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) due to potential irritancy (analogous to chromene carboxamides in ).
- Store in desiccated, amber vials at –20°C to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How does the methoxypropyl side chain influence bioactivity compared to other N-alkyl substituents?
- Experimental Design :
- Comparative SAR Study : Synthesize analogs (e.g., N-ethyl, N-butyl) and test against cancer cell lines (e.g., MCF-7, HepG2).
- Findings : The 3-methoxypropyl group enhances solubility (logP ~1.8) without compromising membrane permeability, as shown in Caco-2 assays .
- Data Contradictions : Some studies report reduced activity with bulkier substituents (e.g., N-benzyl), suggesting steric hindrance at target sites .
Q. What computational tools can predict binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) or topoisomerase II (PDB: 1ZXM) to identify hydrogen bonds with methoxy groups and hydrophobic interactions with the chromene core.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How can researchers resolve discrepancies in reported cytotoxicity data across studies?
- Troubleshooting Framework :
- Variable Control : Standardize assay conditions (e.g., serum-free media, 48-h incubation).
- Mechanistic Validation : Use siRNA knockdown of suspected targets (e.g., NF-κB) to confirm pathway involvement.
- Case Study : A 2024 study attributed conflicting IC50 values (5–25 µM) to batch-dependent impurities; HPLC repurification resolved variability .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Approaches :
- Prodrug Design : Introduce ester groups at the 2-oxo position to delay hepatic clearance.
- Cytochrome P450 Inhibition : Co-administer ketoconazole to reduce oxidative metabolism of the methoxypropyl chain .
Methodological Resources
- Spectral Libraries : PubChem CID 11871664 (analogous chromene carboxamides) provides reference NMR/IR data .
- Reaction Databases : SciFinder entries for chromene-3-carboxamide syntheses (e.g., CAS 667898-71-7) detail solvent/catalyst systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
